Cas no 88308-22-9 ((2E)-Dehydro Propafenone)

(2E)-Dehydro Propafenone is a synthetic intermediate primarily used in the synthesis of Propafenone, a class IC antiarrhythmic agent. Its key advantage lies in its role as a precursor, enabling efficient and selective modifications to the propafenone structure for pharmacological studies. The (2E)-alkene configuration contributes to its reactivity in cross-coupling and hydrogenation reactions, facilitating the development of derivatives with tailored pharmacokinetic properties. This compound is characterized by high purity and stability under controlled conditions, making it suitable for research applications in medicinal chemistry. Its well-defined stereochemistry ensures reproducibility in synthetic pathways, supporting investigations into structure-activity relationships for cardiac arrhythmia therapeutics.
(2E)-Dehydro Propafenone structure
(2E)-Dehydro Propafenone structure
Product Name:(2E)-Dehydro Propafenone
CAS No:88308-22-9
MF:C21H25NO3
MW:339.428106069565
CID:638075
Update Time:2025-06-10

(2E)-Dehydro Propafenone Chemical and Physical Properties

Names and Identifiers

    • Propafenone Related Compound B
    • Propafenone Hydrochloride, 2-Propen-1-one Impurity
    • (E)-1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one
    • UNII-0C6YFX29BE
    • (2E)-1-{2-[(2RS)-2-Hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylprop-2-en-1-one
    • 1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-2-propen-1-one (ACI)
    • Propafenone EP/BP/USP Impurity B
    • (2E)-Dehydro Propafenone
    • Inchi: 1S/C21H25NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-13,18,22-23H,2,14-16H2,1H3
    • InChI Key: STGHQQSGJSJCGH-UHFFFAOYSA-N
    • SMILES: O=C(C1C(OCC(CNCCC)O)=CC=CC=1)C=CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 339.18300

Experimental Properties

  • Density: 1.120±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.044 g/l) (25 º C),
  • PSA: 58.56000
  • LogP: 3.71290

(2E)-Dehydro Propafenone Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

(2E)-Dehydro Propafenone Pricemore >>

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IH63816-25 mg
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Additional information on (2E)-Dehydro Propafenone

Comprehensive Overview of (2E)-Dehydro Propafenone (CAS No. 88308-22-9): Properties, Applications, and Research Insights

(2E)-Dehydro Propafenone (CAS No. 88308-22-9) is a chemically modified derivative of propafenone, a well-known class IC antiarrhythmic agent. This compound has garnered significant attention in pharmaceutical research due to its unique structural characteristics and potential therapeutic applications. The E-configuration of the double bond in its molecular structure distinguishes it from other propafenone analogs, influencing its pharmacokinetic and pharmacodynamic properties.

In recent years, the demand for specialized cardiovascular research compounds like (2E)-Dehydro Propafenone has surged, driven by advancements in precision medicine and drug metabolism studies. Researchers frequently investigate its metabolic pathways, particularly its interactions with cytochrome P450 enzymes, which are critical for understanding individualized drug responses. This aligns with current trends in personalized healthcare, where patients' genetic profiles guide treatment decisions.

The synthesis of (2E)-Dehydro Propafenone involves sophisticated organic chemistry techniques, including stereoselective reactions to maintain the E-isomer purity. Analytical methods such as HPLC and LC-MS are employed to validate its chemical identity and stability, addressing common queries about compound characterization in peer-reviewed literature. Its logP value and solubility profile are also frequently studied, as these parameters directly impact bioavailability.

Beyond cardiovascular applications, 88308-22-9 is explored in neuropharmacology due to its structural similarity to compounds modulating ion channels. This dual-interest profile makes it a subject of cross-disciplinary research, often appearing in discussions about multi-target drug design—a hot topic in AI-driven drug discovery platforms. Notably, its potential role in atrial fibrillation management is compared with newer antiarrhythmic drugs in meta-analyses.

From a commercial perspective, (2E)-Dehydro Propafenone is classified as a high-purity reference standard for laboratories. Suppliers emphasize its GMP-compliant manufacturing to meet the stringent requirements of regulatory agencies like the FDA and EMA. This addresses growing consumer concerns about research chemical quality control, a frequently searched term among pharmaceutical professionals.

Environmental and safety studies of CAS 88308-22-9 focus on its biodegradation and ecotoxicological impact, reflecting the industry's shift toward green chemistry principles. These aspects are increasingly scrutinized in grant-funded research, particularly in the European Union's Horizon programs targeting sustainable pharmaceuticals.

Emerging technologies like cryo-EM and molecular docking simulations have enabled deeper investigations into the compound's protein-binding affinities. Such studies frequently appear in open-access journals, catering to the global push for transparent scientific data—a key concern for modern researchers.

In conclusion, (2E)-Dehydro Propafenone represents a nexus of medicinal chemistry innovation and translational research. Its continued study addresses pressing questions in drug development pipelines while aligning with contemporary emphases on patient-specific therapies and environmentally conscious synthesis. The compound's versatility ensures its relevance across multiple domains of biochemical research.

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